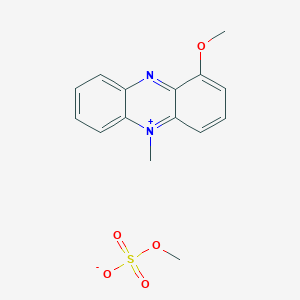

1-Methoxy-5-methylphenazinium methyl sulfate

Übersicht

Beschreibung

It is widely used in biochemical assays due to its ability to facilitate electron transfer between nicotinamide adenine dinucleotide (NADH) and various electron acceptors such as tetrazolium dyes . This compound is particularly valued for its stability under light and its efficiency in electron transfer processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methoxy-PMS wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Methylierung von Phenazinderivaten beinhalten. Der Prozess umfasst in der Regel die folgenden Schritte:

Methylierung von Phenazin: Das Ausgangsmaterial, Phenazin, wird unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat methyliert.

Oxidation: Das methylierte Phenazin wird dann mit einem Oxidationsmittel wie Kaliumpermanganat oxidiert, um das entsprechende Chinon zu bilden.

Methoxylierung: Das Chinon wird anschließend mit Methanol in Gegenwart eines Katalysators wie Schwefelsäure methoxyliert, um Methoxy-PMS zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Methoxy-PMS folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise durch Umkristallisation oder chromatographische Verfahren gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methoxy-PMS unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidations-Reduktionsreaktionen: Es fungiert als Elektronenmediator und überträgt Elektronen von NADH auf Elektronenakzeptoren wie Tetrazoliumfarbstoffe, was zur Bildung von farbigem Formazanprodukten führt.

Substitutionsreaktionen: Methoxy-PMS kann an Substitutionsreaktionen teilnehmen, bei denen die Methoxygruppe unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Schwefelsäure, Salzsäure.

Hauptprodukte:

Formazanfarbstoffe: Werden bei der Reduktion von Tetrazoliumsalzen gebildet.

Substituierte Phenazine: Werden bei Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Introduction to 1-Methoxy-5-methylphenazinium methyl sulfate

This compound (1-methoxyPMS) is a photochemically stable compound that serves as an effective electron mediator in various biochemical applications. Its stability and efficiency in facilitating electron transfer reactions make it a valuable tool in both research and clinical settings. This article explores the diverse applications of 1-methoxyPMS, focusing on its role in enzyme assays, electrochemical sensors, and diagnostic methods.

Properties of this compound

1-methoxyPMS is characterized by its ability to mediate electron transfer between NADH and various electron acceptors, including tetrazolium dyes. Its standard redox potential (E0') is approximately +0.063 V, which allows it to function effectively in enzymatic reactions without significant degradation over time . The compound exhibits a rosy pink color in solution, which is useful for visual assays.

Enzyme Assays

1-MethoxyPMS has been effectively utilized as an electron mediator in enzyme assays, particularly for lactate dehydrogenase (LDH). In studies, it demonstrated a turnover number comparable to that of traditional mediators like phenazine methosulfate (PMS), making it suitable for routine activity assays and staining of LDH isozymes after electrophoresis . The correlation coefficient between LDH activities measured with 1-methoxyPMS and those obtained using diaphorase was found to be 0.998, indicating high reliability .

Electrochemical Sensors

The compound has been employed in the development of disposable enzyme sensor strips for measuring lactate levels. For instance, a lactate sensor using 1-methoxyPMS as a mediator exhibited high sensitivity and a wide linear range, allowing for accurate measurements even at low concentrations of lactate . This application is particularly significant in medical diagnostics, where rapid and reliable detection of lactate can inform treatment decisions.

Case Study: Lactate Sensor Development

A study constructed a disposable lactate enzyme sensor using 1-methoxyPMS and an engineered lactate oxidase (LOx). The sensor demonstrated:

- Sensitivity: 0.73 ± 0.12 μA/mM

- Linear Range: 0–50 mM lactate

- Stability: Effective for at least 48 days at room temperature .

Diagnostic Methods

In clinical diagnostics, 1-methoxyPMS has shown promise in enhancing the accuracy of enzyme activity assays. Its use minimizes background staining during assays, thereby improving the clarity and reliability of results. This characteristic is particularly beneficial for diagnostic tests involving human serum samples .

Comparative Analysis with Other Mediators

To illustrate the advantages of using 1-methoxyPMS over other mediators, a comparison table is provided below:

Table 2: Comparison of Electron Mediators

| Mediator | Redox Potential (E0') | Stability | Application Area |

|---|---|---|---|

| This compound | +0.063 V | High | Enzyme assays, electrochemical sensors |

| Phenazine methosulfate (PMS) | +0.045 V | Moderate | Enzyme assays |

| Hexaammine ruthenium(III) chloride | -0.11 V | Low | Electrochemical sensors |

Wirkmechanismus

Methoxy-PMS is often compared with other electron mediators such as:

Phenazine Methosulfate (PMS): Similar in function but less stable under light.

Methylene Blue: Another electron mediator but with different redox potential and stability.

Tetrazolium Salts: Used in conjunction with Methoxy-PMS in various assays.

Uniqueness: Methoxy-PMS is unique due to its photochemical stability and efficiency in electron transfer processes, making it a preferred choice in many biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Methoxy-PMS wird häufig mit anderen Elektronenmediatoren verglichen, wie z. B.:

Phenazinmethosulfat (PMS): Ähnlich in der Funktion, aber weniger stabil unter Licht.

Methylenblau: Ein weiterer Elektronenmediator, jedoch mit unterschiedlichem Redoxpotential und Stabilität.

Tetrazoliumsalze: Werden in Verbindung mit Methoxy-PMS in verschiedenen Assays eingesetzt.

Einzigartigkeit: Methoxy-PMS ist aufgrund seiner photochemischen Stabilität und Effizienz bei Elektronentransferprozessen einzigartig, was es in vielen biochemischen Assays zur bevorzugten Wahl macht .

Ähnliche Verbindungen:

- Phenazinmethosulfat (PMS)

- Methylenblau

- Tetrazoliumsalze

Biologische Aktivität

1-Methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) is a compound recognized for its role as an electron mediator in various biochemical assays. Its biological activity has been explored in several contexts, particularly in enzyme assays and as a potential therapeutic agent. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity.

1-MethoxyPMS is a photochemically stable compound that facilitates electron transfer between NAD(P)H and tetrazolium dyes, making it useful in various enzymatic assays. It has a standard redox potential () of approximately +0.063 V, which allows it to effectively mediate electron transfer reactions without significant degradation under laboratory conditions .

The primary mechanism of action for 1-methoxyPMS involves its function as an electron carrier in enzymatic reactions. It serves as an intermediary that enhances the efficiency of electron transfer from NADH to various acceptors, including tetrazolium dyes, which are commonly used in colorimetric assays. This property has been leveraged to improve the accuracy and reliability of enzyme activity assays, such as those for lactate dehydrogenase (LDH) .

Applications in Enzyme Assays

- Lactate Dehydrogenase Assays :

-

Interferon Activity Assays :

- A new assay system utilizing 1-methoxyPMS was developed to quantify guinea pig interferon (IFN). The assay showed that the compound could effectively inhibit viral cytopathic effects, correlating with the concentration of IFN present . This highlights its potential utility in immunological research.

- Electrochemical Biosensors :

Study on Enzyme Activity Staining

A study focused on the use of 1-methoxyPMS for activity staining of LDH isozymes after electrophoresis revealed that it significantly reduced background staining compared to traditional methods. This improved clarity allows for more accurate analysis of enzyme isoforms in clinical samples .

Interferon Quantification

In a study assessing guinea pig IFN, the use of 1-methoxyPMS facilitated a colorimetric method that was both reproducible and free from viral hazards, making it suitable for routine laboratory use . This application underscores the compound's relevance in immunological assays.

Comparative Data Table

| Property | 1-MethoxyPMS | Traditional PMS |

|---|---|---|

| Stability | Photochemically stable | Less stable |

| Redox Potential | +0.063 V | Variable |

| Turnover Number | Comparable | |

| Background Staining | Reduced | Higher |

| Application | Enzyme assays, biosensors | Enzyme assays |

Eigenschaften

IUPAC Name |

1-methoxy-5-methylphenazin-5-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O.CH4O4S/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2;1-5-6(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASUWVVNWALEEM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215474 | |

| Record name | 1-Methoxy-5-methylphenazinium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65162-13-2 | |

| Record name | 1-Methoxyphenazine methosulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65162-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-5-methylphenazinium methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065162132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-5-methylphenazinium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxy-5-methylphenazinium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-5-METHYLPHENAZINIUM METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2OR19PG1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.